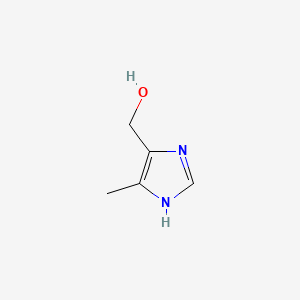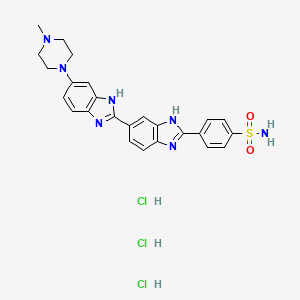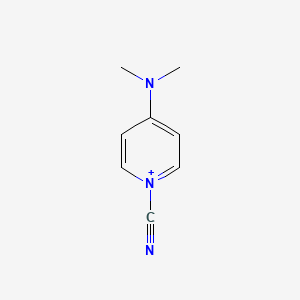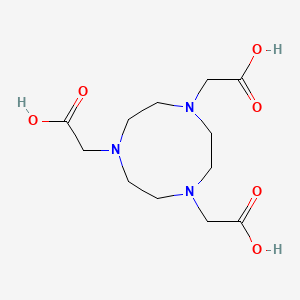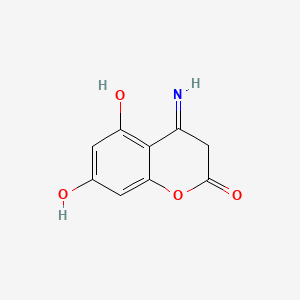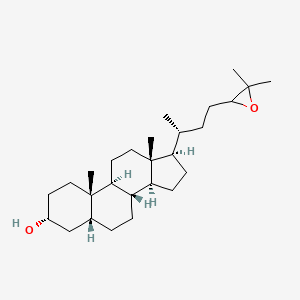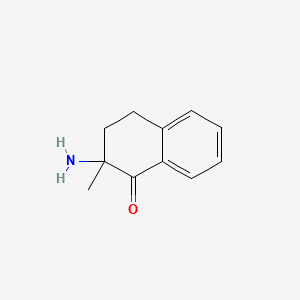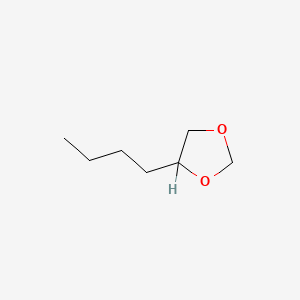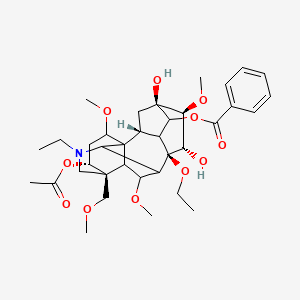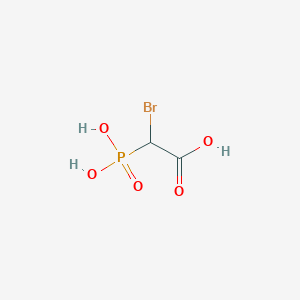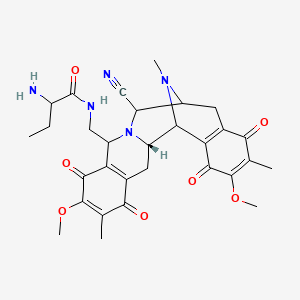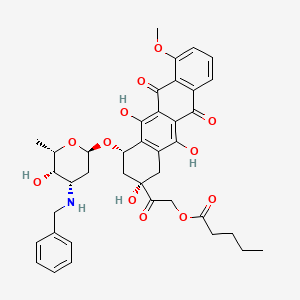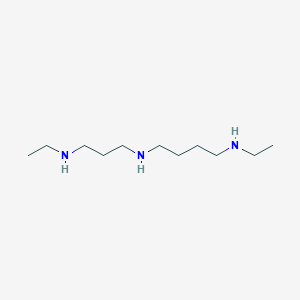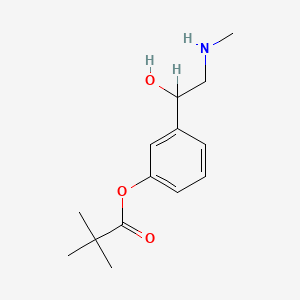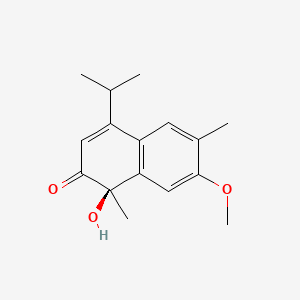
Lacinilene C 7-methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lacinilene C 7-methyl ether is a sesquiterpenoid.
Applications De Recherche Scientifique
Fluorescent Properties and Structural Analysis
Lacinilene C 7-methyl ether, along with lacinilene C, exhibits brilliant yellow fluorescence under ultraviolet light. These compounds, isolated from frost-killed cotton bracts, have been structurally related to the cadinane ring system. This discovery has implications for further structural analysis and potential applications in fields requiring fluorescent markers (Stipanovic, Wakelyn, & Bell, 1975).
Extraction and Quantification Techniques
Advancements in the extraction and quantification of this compound have been made. One study developed a high-performance liquid chromatography (HPLC) method for its quantization in cotton dusts, indicating its importance in industrial and agricultural research (Wall, Muller, & Berni, 1980).
Role in Phytoalexin Production
Research indicates that this compound accumulates in cotton leaves in response to certain environmental stresses, such as exposure to cell-free mycelial extracts of Aspergillus flavus. This suggests a role in the plant's defense mechanisms and phytoalexin production, with potential applications in agricultural science and plant pathology (Zeringue, 1987).
Impact on Cotton Plant Health
Further studies have explored the presence of this compound in various states of cotton plants, highlighting its influence on the plant's health and development. The varying levels of this compound in different physiological states of the cotton plant provide insights into its role in plant biology and stress responses (Essenberg, Grover, & Cover, 1990).
Propriétés
Numéro CAS |
56362-72-2 |
|---|---|
Formule moléculaire |
C16H20O3 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
(1R)-1-hydroxy-7-methoxy-1,6-dimethyl-4-propan-2-ylnaphthalen-2-one |
InChI |
InChI=1S/C16H20O3/c1-9(2)11-7-15(17)16(4,18)13-8-14(19-5)10(3)6-12(11)13/h6-9,18H,1-5H3/t16-/m1/s1 |
Clé InChI |
VMEKKHYIQYOLHA-MRXNPFEDSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1OC)[C@@](C(=O)C=C2C(C)C)(C)O |
SMILES |
CC1=CC2=C(C=C1OC)C(C(=O)C=C2C(C)C)(C)O |
SMILES canonique |
CC1=CC2=C(C=C1OC)C(C(=O)C=C2C(C)C)(C)O |
Synonymes |
1-hydroxy-7-methoxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone lacinilene C 7-methyl ether lacinilene C 7-methyl ether, (+-)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


